Benzarone

Descripción general

Descripción

Benzarona es un derivado de benzofurano conocido por sus propiedades farmacológicas, particularmente en el tratamiento de trastornos vasculares. Se utiliza principalmente para mejorar la elasticidad de los capilares y reducir la permeabilidad capilar, lo que la hace eficaz en el tratamiento de afecciones como las venas varicosas y las hemorroides . Benzarona también es reconocida por su capacidad para inhibir el transportador de ácido úrico humano 1 (hURAT1), que desempeña un papel en la reducción de los niveles de ácido úrico en suero .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Benzarona se puede sintetizar mediante una reacción de acilación de Friedel-Crafts. El proceso implica la reacción de 2-etilbenzofurano con cloruro de anisilo en presencia de un catalizador ácido de Lewis. La reacción se lleva a cabo típicamente a temperaturas que oscilan entre 15 y 30 °C, seguida de acidificación, lavado y cristalización para obtener el producto intermedio. Este intermedio se hace reaccionar posteriormente con un ácido de Lewis y se somete a pasos de posprocesamiento similares para producir el producto final .

Métodos de Producción Industrial: La producción industrial de Benzarona sigue una ruta sintética similar, pero está optimizada para la fabricación a gran escala. El proceso implica el uso de disolventes específicos y condiciones de reacción controladas para garantizar un alto rendimiento y pureza. Las condiciones de reacción son más suaves, evitando altas temperaturas y consumo de energía, lo que hace que el proceso sea más eficiente y respetuoso con el medio ambiente .

Análisis De Reacciones Químicas

Tipos de Reacciones: Benzarona experimenta diversas reacciones químicas, que incluyen:

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en Benzarona, alterando su actividad farmacológica.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.

Sustitución: Los agentes halogenantes y otros electrófilos se utilizan comúnmente en reacciones de sustitución.

Principales Productos Formados:

Oxidación: Benzbromarona

Reducción: Derivados reducidos de Benzarona

Sustitución: Diversos derivados de benzofurano sustituidos

Aplicaciones Científicas De Investigación

Benzarone is a compound with several research applications, particularly in the context of cancer treatment and as an EYA (Eyes Absent) inhibitor .

EYA Inhibition and Angiogenesis

This compound has been identified as a potent EYA inhibitor . EYA proteins are haloacid dehalogenase phosphatases and transcription factors . this compound inhibits the motility of mammary epithelial cells over-expressing EYA2, as well as the motility of endothelial cells . It also attenuates tubulogenesis in matrigel and sprouting angiogenesis in the ex vivo aortic ring assay in a dose-dependent manner .

In vivo studies have demonstrated the anti-angiogenic effect of this compound, as treatment of zebrafish embryos led to significant and dose-dependent defects in the developing vasculature . These findings suggest that EYA tyrosine phosphatase activity is pro-angiogenic, making this compound and Benzbromarone potential candidates for repurposing as drugs for cancer metastasis, tumor angiogenesis, and vasculopathies .

Development of this compound Derivatives for Cancer Treatment

Researchers have developed this compound derivatives to inhibit the Sonic Hedgehog (SHH) signaling pathway, which is implicated in medulloblastoma, a common malignant brain tumor in children . One such derivative, DS-1–38, functions as an EYA antagonist and opposes SHH signaling . DS-1–38 has shown to inhibit SHH-MB growth in vitro and in vivo, exhibits excellent brain penetrance, and increases the lifespan of genetically engineered mice predisposed to fatal SHH-MB . This indicates that EYA inhibitors, such as this compound derivatives, hold promise as therapies for pediatric SHH-MB .

Liver Injury Case Report

There is a case report of this compound-induced liver injury .

Comparison Table

Considerations

Mecanismo De Acción

Benzarona ejerce sus efectos principalmente inhibiendo el transportador de ácido úrico humano 1 (hURAT1), lo que reduce la reabsorción de ácido úrico en los riñones, disminuyendo así los niveles de ácido úrico en suero . Además, Benzarona inhibe la actividad de tirosina fosfatasa del homólogo 3 de ojos ausentes (EYA3), que desempeña un papel en la proliferación y migración celular . Este doble mecanismo hace que Benzarona sea eficaz en el tratamiento tanto de trastornos vasculares como de ciertos tipos de cáncer .

Compuestos Similares:

Benzbromarona: Un compuesto estructuralmente relacionado con propiedades uricosuricas similares.

Probenecid: Otro agente uricosurico utilizado en el tratamiento de la gota.

Sulfinpirazone: Un fármaco uricosurico con un mecanismo de acción similar.

Comparación: Benzarona es única en su doble mecanismo de acción, dirigido tanto a hURAT1 como a EYA3, lo que le confiere un rango más amplio de aplicaciones terapéuticas en comparación con otros agentes uricosuricos . Si bien la benzbromarona y el probenecid se centran principalmente en reducir los niveles de ácido úrico en suero, la inhibición adicional de EYA3 por Benzarona la convierte en un candidato prometedor para el tratamiento del cáncer .

Comparación Con Compuestos Similares

Benzbromarone: A structurally related compound with similar uricosuric properties.

Probenecid: Another uricosuric agent used in the treatment of gout.

Sulfinpyrazone: A uricosuric drug with a similar mechanism of action.

Comparison: Benzarone is unique in its dual mechanism of action, targeting both hURAT1 and EYA3, which gives it a broader range of therapeutic applications compared to other uricosuric agents . While Benzbromarone and Probenecid primarily focus on reducing serum uric acid levels, this compound’s additional inhibition of EYA3 makes it a promising candidate for cancer treatment .

Actividad Biológica

Benzarone is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and angiogenesis inhibition. This article explores its mechanisms of action, efficacy, and relevant case studies.

This compound functions primarily as an inhibitor of the EYA (Eyes Absent) family of tyrosine phosphatases. These proteins play a crucial role in various cellular processes including cell migration, proliferation, and angiogenesis. The inhibition of EYA proteins by this compound leads to several biological effects:

- Inhibition of Angiogenesis : this compound has been shown to inhibit endothelial cell motility and tubulogenesis in vitro, which are critical processes in angiogenesis. This effect was demonstrated in assays using mammary epithelial cells and endothelial cells where this compound reduced cell motility and tubule formation significantly .

- Anti-Tumor Activity : Recent studies indicate that this compound can suppress tumor growth by inhibiting EYA2 activity, which is linked to the proliferation of certain cancers such as medulloblastoma. In vitro and in vivo studies have shown that this compound derivatives can effectively reduce tumor size and increase survival rates in animal models predisposed to these cancers .

Efficacy Data

The following table summarizes key findings from various studies regarding the efficacy of this compound:

Case Studies

Case Study 1: Liver Toxicity Associated with Benzbromarone

A notable case report highlighted severe liver injury associated with the use of benzbromarone, a compound closely related to this compound. A 39-year-old male developed acute liver failure after four months of treatment for hyperuricemia. Despite aggressive treatment, he required a liver transplant due to massive necrosis consistent with drug-induced liver injury . This case underscores the importance of monitoring liver function when using compounds related to this compound.

Case Study 2: Medulloblastoma Treatment

In a study focusing on pediatric patients with medulloblastoma, researchers developed derivatives based on this compound that showed enhanced inhibitory effects on EYA proteins. One derivative significantly inhibited tumor growth both in vitro and in vivo, demonstrating the potential for developing targeted therapies based on this compound's structure .

Research Findings

- Cell Viability Assays : In vitro studies indicated that exposure to this compound resulted in a marked decrease in cell viability among endothelial cells, reinforcing its anti-angiogenic properties .

- Selectivity for EYA Inhibition : Research has shown that this compound exhibits selectivity towards EYA over classical protein tyrosine phosphatases, making it a promising candidate for further therapeutic development .

Propiedades

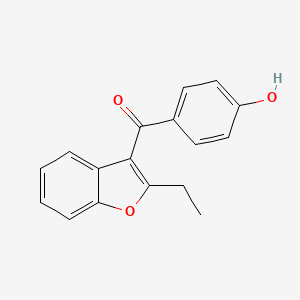

IUPAC Name |

(2-ethyl-1-benzofuran-3-yl)-(4-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-2-14-16(13-5-3-4-6-15(13)20-14)17(19)11-7-9-12(18)10-8-11/h3-10,18H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFRXIWQYSOIBDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061721 | |

| Record name | Methanone, (2-ethyl-3-benzofuranyl)(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1477-19-6 | |

| Record name | Benzarone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1477-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzarone [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzarone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, (2-ethyl-3-benzofuranyl)(4-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, (2-ethyl-3-benzofuranyl)(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzarone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZARONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23ZW4BG89C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Benzarone?

A1: this compound exhibits multiple mechanisms of action. It acts as a uricosuric agent, increasing the excretion of uric acid in urine, primarily by inhibiting uric acid transporter 1 (URAT1) in the kidneys []. Additionally, this compound demonstrates inhibitory effects on the tyrosine phosphatase activity of Eyes Absent (EYA) proteins [, ].

Q2: How does this compound affect SHH medulloblastoma growth?

A2: this compound derivatives, specifically DS-1-38, have been shown to inhibit EYA1 tyrosine phosphatase activity, disrupting the Sonic Hedgehog (SHH) signaling pathway [, ]. This disruption leads to reduced SHH medulloblastoma (SHH-MB) growth in vitro and in vivo [].

Q3: How does this compound's impact on EYA proteins influence angiogenesis?

A3: Inhibiting EYA tyrosine phosphatase activity with this compound and its derivative, DS-1-38, attenuates angiogenesis. This has been observed in vitro through reduced tubulogenesis in Matrigel and in vivo through impaired blood vessel development in zebrafish embryos and reduced vascularization in Ewing sarcoma xenografts [, ].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C17H14O3, and its molecular weight is 266.29 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research doesn't delve into detailed spectroscopic characterization, various analytical methods, including thin-layer chromatography (TLC) [], high-performance liquid chromatography (HPLC) [, , ], and gas chromatography-mass spectrometry (GC-MS) [, , ], have been employed to identify and quantify this compound in biological samples.

Q6: Has computational chemistry been used in this compound research?

A6: While the provided research does not explicitly detail computational studies, the development of this compound derivatives like DS-1-38 for enhanced EYA inhibition suggests potential use of structure-activity relationship (SAR) studies and possibly computational modeling [, ].

Q7: How do structural modifications of this compound influence its activity?

A7: Studies on this compound derivatives demonstrate the impact of structural changes on EYA inhibition and anti-tumor activity. The addition of specific side chains to the benzofuran core of this compound, as seen in DS-1-38, has been shown to enhance its potency against EYA proteins and SHH-MB growth [, ].

Q8: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?

A8: this compound is well-absorbed after oral administration [, ]. It undergoes significant hepatic metabolism, primarily via hydroxylation, and is mainly excreted through the biliary system (bile) into the feces [, , ]. Urinary excretion of this compound and its metabolites is minimal [].

Q9: Does Benzbromarone metabolize into this compound?

A9: While earlier studies suggested debromination of Benzbromarone to this compound [], later research refuted this claim [, ]. Studies involving human subjects confirmed the absence of this compound in plasma and bile after Benzbromarone administration [, ].

Q10: What in vitro models have been used to study this compound?

A10: this compound's effects have been investigated using various in vitro models, including isolated rat hepatocytes, isolated rat liver mitochondria [, ], cultured human umbilical vein endothelial cells [], and cultured human arterial smooth muscle cells [].

Q11: What in vivo models have been used in this compound research?

A11: Research on this compound utilizes various in vivo models, including rats [, , , ], dogs [], rabbits [, , ], guinea pigs [], and zebrafish embryos [], to study its effects on various physiological processes.

Q12: Are there clinical trials available for this compound?

A12: Clinical studies have investigated the therapeutic potential of this compound. For example, a pilot study on male patients with intermittent claudication demonstrated a statistically significant increase in painless walking distance after four weeks of this compound treatment [].

Q13: What are the potential adverse effects associated with this compound?

A13: this compound has been associated with hepatotoxicity, potentially leading to severe liver injury, including hepatitis and cirrhosis [, , , , , ]. The mechanism of toxicity likely involves mitochondrial damage within liver cells [, ].

Q14: What analytical techniques are used to detect and quantify this compound?

A14: Several analytical techniques have been employed to detect and quantify this compound and its metabolites in biological samples, including:

- High-performance liquid chromatography (HPLC) [, , ]: Used to separate and quantify this compound in serum, urine, and pharmaceutical formulations.

- Gas chromatography-mass spectrometry (GC-MS) [, , ]: Employed to identify and quantify this compound and its metabolites in plasma and urine samples.

- Thin-layer chromatography (TLC) []: Used to separate and identify this compound and other benzofuran derivatives in human plasma.

Q15: Does this compound interact with drug transporters?

A15: Research suggests that this compound potentially inhibits P-glycoprotein (P-gp), a drug efflux transporter, which could contribute to increased intracellular accumulation of certain drugs, including cyclophosphamide [].

Q16: Are there alternatives to this compound for treating gout?

A16: Yes, several alternatives to this compound are available for gout treatment. These include other uricosuric drugs like Probenecid and Sulfinpyrazone, as well as xanthine oxidase inhibitors like Allopurinol and Febuxostat [].

Q17: When was this compound first introduced as a uricosuric agent?

A17: While the precise year of introduction is not specified in the provided research, this compound has been studied and used clinically for several decades, with research dating back to the late 20th century. Studies published in the 1970s and 1980s explored its uricosuric action and pharmacokinetic properties [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.